molecular formula C9H7F3N2O B1457599 [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol CAS No. 1516698-10-4

[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol

Cat. No. B1457599
M. Wt: 216.16 g/mol
InChI Key: BVDGCIHLCHXTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol, also known as TFIPM, is a synthetic compound with potential applications in a variety of scientific fields. It is a trifluoromethylated derivative of the imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. TFIPM has been used in various scientific research applications due to its unique chemical properties and its ability to act as a reversible inhibitor of certain enzymes.

Scientific Research Applications

Synthesis of Bioactive Molecules

Imidazo[1,2-a]pyridines, the core structure of the compound , are known for their diverse bioactivity. They serve as key intermediates in the synthesis of various bioactive molecules with potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This makes them valuable in the development of new therapeutic agents.

Cyclin-Dependent Kinase Inhibitors

These compounds have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. Research into CDK inhibitors can lead to the development of novel cancer treatments.

Calcium Channel Blockers

Calcium channels are essential for various physiological processes, and their blockers are used to treat a range of conditions, including hypertension and cardiac arrhythmias. Imidazo[1,2-a]pyridines have been identified as calcium channel blockers, indicating potential applications in cardiovascular research .

GABA A Receptor Modulators

The compound’s derivatives are also known to modulate GABA A receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.

Optoelectronic Devices

Imidazo[1,2-a]pyridines have shown promise in materials science, particularly in the development of optoelectronic devices . Their unique electronic properties make them suitable for use in light-emitting diodes (LEDs), photovoltaic cells, and other applications that require control over light and energy.

Sensors

Due to their sensitivity to various stimuli, these compounds are being explored as components in sensor technology . They can be used to detect environmental changes, chemical substances, or biological entities, which is crucial in environmental monitoring, diagnostics, and industrial processes.

Anticancer Drug Development

The structural motif of imidazo[1,2-a]pyridines is present in several anticancer drugs . Research into these compounds can lead to the discovery of new drugs that can target specific pathways involved in cancer progression.

Confocal Microscopy and Imaging

These compounds have applications in confocal microscopy and imaging due to their fluorescent properties . They can be used as emitters to enhance the resolution and contrast of images, which is vital in biological research and medical diagnostics.

Future Directions

: Comprehensive Analysis of PKD1 and PKD2 by Long-Read Sequencing in Autosomal Dominant Polycystic Kidney Disease

properties

IUPAC Name

[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGCIHLCHXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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